

Vevorisertib: A Comparative Guide to its Inhibition of Downstream AKT Targets

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For Researchers, Scientists, and Drug Development Professionals

Vevorisertib (also known as ARQ 751 or MK-4440) is a potent and selective, orally active, allosteric pan-AKT inhibitor that has demonstrated significant anti-tumor activity in preclinical models. This guide provides a comparative analysis of **Vevorisertib**'s performance against other AKT inhibitors, focusing on its efficacy in inhibiting downstream targets of the AKT signaling pathway. The information is supported by experimental data to aid in the evaluation of this compound for research and development purposes.

Comparative Efficacy of AKT Inhibitors

Vevorisertib distinguishes itself through its potent, low-nanomolar inhibition of all three AKT isoforms. The following table summarizes the half-maximal inhibitory concentration (IC50) values of **Vevorisertib** and other notable AKT inhibitors.



Inhibitor	Туре	AKT1 IC50 (nM)	AKT2 IC50 (nM)	AKT3 IC50 (nM)	Reference
Vevorisertib (ARQ 751)	Allosteric	0.55	0.81	1.31	[1][2][3]
MK-2206	Allosteric	5	12	65	[4]
Ipatasertib (GDC-0068)	ATP- competitive	-	-	8.0	[5]
ARQ 092 (Miransertib)	Allosteric	-	-	-	[6]

Note: Direct comparative IC50 values for all inhibitors across all isoforms from a single study are not always available. Data is compiled from multiple sources.

Vevorisertib also demonstrates strong binding affinity to both wild-type AKT1 and the activating E17K mutant, with dissociation constants (Kd) of 1.2 nM and 8.6 nM, respectively[1]. Preclinical studies have shown that **Vevorisertib** is more potent than the earlier generation allosteric inhibitor, ARQ 092 (Miransertib)[6].

Inhibition of Downstream AKT Targets

The efficacy of an AKT inhibitor is ultimately determined by its ability to suppress the phosphorylation of its downstream effectors. **Vevorisertib** has been shown to have a dose-dependent inhibitory effect on a range of key downstream targets of the AKT pathway[3].

A comparative Western blot analysis in various cancer cell lines treated with **Vevorisertib** (ARQ 751), MK-2206, and Ipatasertib (GDC-0068) revealed a potent, concentration-dependent inhibition of phosphorylation of AKT at both Ser473 and Thr308, as well as downstream targets including PRAS40, FOXO1/3a, and GSK3β by **Vevorisertib**[4].

Quantitative Inhibition Data for Vevorisertib:

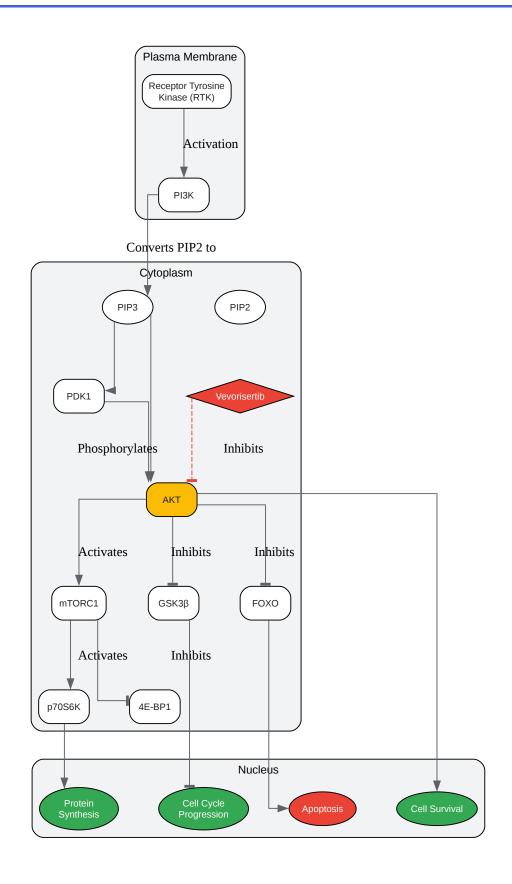


Downstream Target	Concentration for Significant Inhibition	Reference
pAKT (S473)	3 nM	[2]
pPRAS40 (T246)	70 nM	[2]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and a typical experimental approach, the following diagrams are provided.

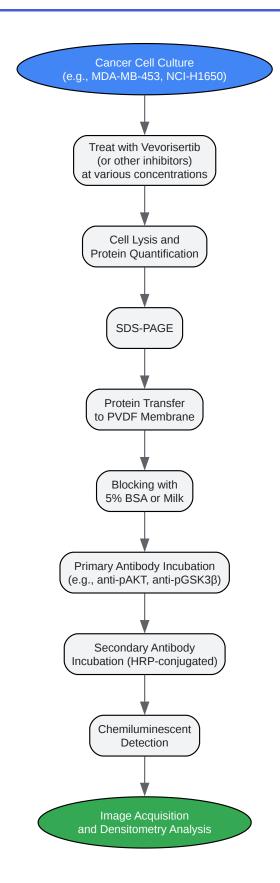




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Caption: PI3K/AKT/mTOR signaling pathway with Vevorisertib inhibition.





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